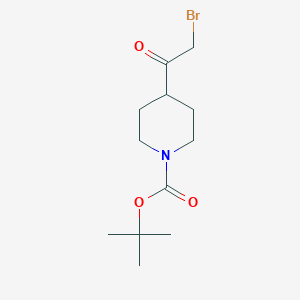

Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20BrNO3/c1-12(2,3)17-11(16)14-6-4-9(5-7-14)10(15)8-13/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYRSGTXIVIMOOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60592693 | |

| Record name | tert-Butyl 4-(bromoacetyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301221-79-4 | |

| Record name | tert-Butyl 4-(bromoacetyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate is a valuable heterocyclic building block frequently utilized in medicinal chemistry and drug discovery. Its bifunctional nature, featuring a reactive bromoacetyl group and a protected piperidine ring, makes it a versatile synthon for the introduction of a piperidinyl moiety into a wide range of molecular scaffolds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications.

Chemical Properties

A summary of the known chemical and physical properties of this compound is provided below.

| Property | Value | Source |

| CAS Number | 301221-79-4 | [1] |

| Molecular Formula | C₁₂H₂₀BrNO₃ | [2] |

| Molecular Weight | 306.2 g/mol | |

| Physical Form | Solid | [1] |

| Boiling Point | 368 °C at 760 mmHg | |

| Flash Point | 176 °C | |

| Purity | Typically ≥95% or ≥97% | [1][3] |

| Storage Temperature | Room Temperature or 4°C | [1] |

Spectral Data

-

Mass Spectrometry : The protonated molecule [M+H]⁺ is observed at m/z 306.06993.[2] Other predicted adducts include [M+Na]⁺ at 328.05187 m/z and [M-H]⁻ at 304.05537 m/z.[2]

-

Predicted XlogP : 2.1.[2] This value suggests moderate lipophilicity.

Synthesis

Caption: Plausible synthetic workflow for the preparation of the title compound.

A related synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate involves the bromination of tert-butyl 4-formylpiperidine-1-carboxylate using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) as a radical initiator.[4] A similar approach could likely be adapted for the bromoacetylation.

Reactivity and Applications

The primary utility of this compound lies in its reactivity as an electrophile. The α-bromo ketone moiety is susceptible to nucleophilic substitution by a variety of nucleophiles, including amines, thiols, and carbanions. This reactivity allows for the covalent attachment of the piperidine scaffold to target molecules.

Use in Kinase Inhibitor Synthesis

A significant application of this building block is in the synthesis of kinase inhibitors.[5] The piperidine ring is a common structural motif in many kinase inhibitors, often serving as a linker or a scaffold to orient other functional groups for optimal binding to the kinase active site. The bromoacetyl group provides a convenient handle for attaching the piperidine to a core heterocyclic structure common in kinase inhibitors.

Caption: General scheme for the use in kinase inhibitor synthesis.

Safety Information

This compound is associated with the following hazard statements:

-

H302 : Harmful if swallowed.[1]

-

H314 : Causes severe skin burns and eye damage.

-

H315 : Causes skin irritation.[1]

-

H319 : Causes serious eye irritation.[1]

-

H332 : Harmful if inhaled.[1]

-

H335 : May cause respiratory irritation.[1]

Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a key building block in modern synthetic and medicinal chemistry. Its well-defined reactivity and the prevalence of the piperidine motif in bioactive molecules, particularly kinase inhibitors, ensure its continued importance in drug discovery and development. Further research into its properties and the development of detailed, scalable synthetic protocols will undoubtedly enhance its utility for the scientific community.

References

Technical Guide: Structure Elucidation of Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structure elucidation of tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate. The document outlines the analytical techniques and data interpretation used to confirm the chemical structure of this important building block in pharmaceutical synthesis.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Synonyms: 1-Boc-4-(2-bromoacetyl)piperidine, 1,1-Dimethylethyl 4-(2-bromoacetyl)-1-piperidinecarboxylate[1]

-

CAS Number: 301221-79-4[2]

-

Molecular Formula: C₁₂H₂₀BrNO₃[3]

-

Molecular Weight: 306.20 g/mol [3]

-

Appearance: White to light yellow powder or crystals[1]

-

Purity: Typically >95% (GC)[1]

Spectroscopic and Analytical Data

The structural confirmation of this compound is achieved through a combination of spectroscopic methods. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.10 | s | 2H | -C(O)CH₂ Br |

| 4.05 | m | 2H | Piperidine H₂ₑ, H₆ₑ |

| 2.95 | m | 1H | Piperidine H₄ |

| 2.70 | t | 2H | Piperidine H₂ₐ, H₆ₐ |

| 1.80 | d | 2H | Piperidine H₃ₑ, H₅ₑ |

| 1.46 | s | 9H | -C(CH₃ )₃ |

| 1.25 | q | 2H | Piperidine H₃ₐ, H₅ₐ |

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 202.5 | C =O (ketone) |

| 154.7 | C =O (carbamate) |

| 79.5 | -C (CH₃)₃ |

| 48.5 | Piperidine C ₄ |

| 43.5 | Piperidine C ₂, C ₆ |

| 31.0 | -C(O)C H₂Br |

| 28.4 | -C(C H₃)₃ |

| 28.2 | Piperidine C ₃, C ₅ |

Table 3: Mass Spectrometry Data (ESI+)

| m/z | Ion |

| 306.0699 | [M+H]⁺ |

| 328.0519 | [M+Na]⁺ |

Predicted data from PubChemLite.[3]

Table 4: IR Spectroscopy Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2975 | Strong | C-H stretch (alkane) |

| 1720 | Strong | C=O stretch (ketone) |

| 1685 | Strong | C=O stretch (carbamate) |

| 1420 | Medium | C-H bend (CH₂) |

| 1240 | Strong | C-N stretch |

| 1160 | Strong | C-O stretch |

| 650 | Medium | C-Br stretch |

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrument: Bruker Avance 400 MHz spectrometer.

-

Solvent: Chloroform-d (CDCl₃).

-

Sample Preparation: Approximately 10 mg of the compound was dissolved in 0.7 mL of CDCl₃.

-

¹H NMR: Standard proton experiment was run with a 30° pulse and a relaxation delay of 1 second. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR: A standard proton-decoupled carbon experiment was performed. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (77.16 ppm).

Mass Spectrometry (MS)

-

Instrument: Agilent 6520 Accurate-Mass Q-TOF LC/MS.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Sample Preparation: The sample was dissolved in methanol to a concentration of 1 mg/mL and introduced into the ESI source via a syringe pump.

-

Analysis: The mass-to-charge ratio (m/z) of the resulting ions was analyzed.

Infrared (IR) Spectroscopy

-

Instrument: PerkinElmer Spectrum Two FT-IR spectrometer with a UATR accessory.

-

Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal.

-

Data Acquisition: The spectrum was recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of this compound.

Caption: Logical workflow for structure elucidation.

References

An In-depth Technical Guide to Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate (CAS: 301221-79-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate, a key building block in medicinal chemistry. This document details its chemical and physical properties, provides a plausible synthetic route with a detailed experimental protocol, and explores its applications in the synthesis of bioactive molecules, particularly kinase inhibitors.

Chemical and Physical Properties

This compound is a stable, solid compound at room temperature.[1] The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances its solubility in common organic solvents and allows for controlled reactions at the bromoacetyl moiety.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 301221-79-4 | [1][2] |

| Molecular Formula | C₁₂H₂₀BrNO₃ | [2][3] |

| Molecular Weight | 306.20 g/mol | |

| Appearance | White to light yellow powder or crystals | |

| Melting Point | 62.0 to 66.0 °C | |

| Boiling Point | 368 °C at 760 mmHg (Predicted) | [4] |

| Flash Point | 176 °C (Predicted) | [4] |

| Purity | >95.0% (GC) | |

| Storage Temperature | Room Temperature or 4°C | [1][4] |

| Solubility | Soluble in common organic solvents. | [5] |

Table 2: Spectroscopic Data (Predicted and Experimental for Precursor)

| Data Type | Description |

| ¹H NMR (Precursor) | ¹H NMR data for the precursor, tert-butyl 4-acetylpiperidine-1-carboxylate, is publicly available.[6] |

| ¹³C NMR | No experimental data found for the title compound. |

| Mass Spectrometry | Predicted m/z: [M+H]⁺ 306.06993, [M+Na]⁺ 328.05187.[3] |

| IR Spectroscopy | No experimental data found for the title compound. |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved in a two-step process starting from the commercially available tert-butyl 4-acetylpiperidine-1-carboxylate. The first step involves the synthesis of the acetyl precursor, followed by an alpha-bromination of the ketone.

Synthesis of Tert-butyl 4-acetylpiperidine-1-carboxylate

A common method for the synthesis of the precursor involves the reaction of 1-Boc-piperidine-4-carboxylic acid with a methylating agent or through a degradation reaction of an isopropylidene malonate derivative.[7]

Alpha-Bromination of Tert-butyl 4-acetylpiperidine-1-carboxylate

The key step is the selective bromination at the alpha-position of the acetyl group. This can be achieved using a brominating agent such as bromine in a suitable solvent, often with a catalytic amount of acid.

Experimental Protocol: Synthesis of this compound

Materials:

-

Tert-butyl 4-acetylpiperidine-1-carboxylate

-

Bromine (Br₂)

-

Hydrobromic acid (HBr) in acetic acid

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve tert-butyl 4-acetylpiperidine-1-carboxylate in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Add a catalytic amount of hydrobromic acid in acetic acid to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of bromine in dichloromethane dropwise to the cooled mixture with vigorous stirring. The addition rate should be controlled to maintain the reaction temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the bromine color disappears and the solution becomes basic.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure this compound.

Applications in Drug Development

This compound is a valuable electrophilic building block in the synthesis of various pharmaceutical agents. The bromoacetyl group is a reactive handle that can readily undergo nucleophilic substitution reactions with amines, thiols, and other nucleophiles to form stable carbon-nitrogen or carbon-sulfur bonds. This reactivity makes it a key intermediate in the synthesis of kinase inhibitors.

Synthesis of Kinase Inhibitors

This compound is a crucial intermediate in the synthesis of potent and selective kinase inhibitors, such as Ibrutinib (a Bruton's tyrosine kinase inhibitor) and various CDK9 inhibitors.[8][9][10][11][12][13] The piperidine scaffold is a common motif in many kinase inhibitors, and the bromoacetyl group allows for the facile introduction of various heterocyclic systems that are essential for binding to the kinase active site.

References

- 1. Bruton’s tyrosine kinase: an emerging targeted therapy in myeloid cells within the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound – Biotuva Life Sciences [biotuva.com]

- 3. PubChemLite - this compound (C12H20BrNO3) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]

- 6. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. CN105820168A - Preparation method of Ibrutinib intermediate - Google Patents [patents.google.com]

- 11. Synthesis method of ibrutinib intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 12. medkoo.com [medkoo.com]

- 13. WO2017017619A1 - Process for the preparation of ibrutinib and new synthesis intermediate - Google Patents [patents.google.com]

Synthesis of Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate, a key building block in the development of various pharmaceutical agents. This document details the synthetic pathway, experimental protocols, and characterization data for this important intermediate.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the precursor, Tert-butyl 4-acetylpiperidine-1-carboxylate. This is followed by the selective alpha-bromination of the acetyl group to yield the final product.

A common and effective method for the synthesis of the precursor involves the use of a Weinreb amide, Tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate, which is reacted with a Grignard reagent, methylmagnesium bromide. The subsequent alpha-bromination can be accomplished using various brominating agents, with N-Bromosuccinimide (NBS) in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH) being a suitable choice.

Experimental Protocols

Step 1: Synthesis of Tert-butyl 4-acetylpiperidine-1-carboxylate

This procedure outlines the synthesis of the key precursor from its corresponding Weinreb amide.

Reaction Scheme:

Figure 1: Synthesis of the precursor.

Materials:

-

Tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate

-

Methylmagnesium bromide (3.0 M solution in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (2 N aqueous solution)

-

Sodium hydroxide (6 N aqueous solution)

-

Dichloromethane

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

Procedure:

-

Dissolve Tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (8.32 mmol) in anhydrous tetrahydrofuran (30 mL) in a round-bottom flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add methylmagnesium bromide (10.82 mmol, 3.0 M solution in THF) to the cooled solution.

-

After the addition is complete, warm the reaction mixture to 0 °C and stir for 1 hour.

-

Quench the reaction by the careful addition of 2 N aqueous hydrochloric acid.

-

Adjust the pH of the solution to approximately 10 with 6 N aqueous sodium hydroxide.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield Tert-butyl 4-acetylpiperidine-1-carboxylate.[1]

Step 2: Synthesis of this compound

This section details the alpha-bromination of the previously synthesized precursor.

Reaction Scheme:

Figure 2: Alpha-bromination to the final product.

Materials:

-

Tert-butyl 4-acetylpiperidine-1-carboxylate

-

N-Bromosuccinimide (NBS)

-

p-Toluenesulfonic acid (p-TsOH)

-

Methanol

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of Tert-butyl 4-acetylpiperidine-1-carboxylate (10 mmol) in methanol (50 mL), add N-Bromosuccinimide (12 mmol) and a catalytic amount of p-toluenesulfonic acid.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.

-

If necessary, purify the product by flash column chromatography.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State | Purity (%) |

| Tert-butyl 4-acetylpiperidine-1-carboxylate | C₁₂H₂₁NO₃ | 227.30 | 94.0 | Oil | >95 |

| This compound | C₁₂H₂₀BrNO₃ | 306.20 | Not specified | Solid | >97 |

Characterization Data

Characterization of the precursor, Tert-butyl 4-acetylpiperidine-1-carboxylate, is crucial for confirming its identity and purity before proceeding to the next step.

Tert-butyl 4-acetylpiperidine-1-carboxylate:

-

¹H NMR (CDCl₃, 400 MHz): δ 4.10 (br s, 2H), 2.80 (t, J = 12.4 Hz, 2H), 2.45 (m, 1H), 2.15 (s, 3H), 1.80 (d, J = 12.8 Hz, 2H), 1.60-1.40 (m, 11H, contains singlet for Boc group at 1.45).

-

¹³C NMR (CDCl₃, 101 MHz): δ 209.5, 154.7, 79.5, 50.0, 43.5, 28.5, 28.4, 28.0.

-

MS (ESI): m/z 228.2 [M+H]⁺.

This compound:

-

¹H NMR (CDCl₃, 400 MHz): δ 4.15 (br s, 2H), 3.85 (s, 2H), 2.85 (t, J = 12.4 Hz, 2H), 2.70 (m, 1H), 1.85 (d, J = 13.2 Hz, 2H), 1.65-1.45 (m, 11H, contains singlet for Boc group at 1.47).

-

MS (ESI): m/z 306.1, 308.1 [M+H]⁺ (isotopic pattern for Br).

Logical Workflow

The synthesis follows a clear and logical progression, as illustrated in the workflow diagram below.

Figure 3: Overall synthetic workflow.

References

Spectroscopic and Synthetic Profile of Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data available for Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate, a key building block in medicinal chemistry. Due to the limited availability of direct experimental spectra in publicly accessible literature, this guide combines predicted data with analysis of closely related compounds to offer a valuable resource for researchers utilizing this molecule.

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound.

Mass Spectrometry

Predicted mass spectrometry data is available, providing crucial information for reaction monitoring and product confirmation.

| Adduct | Predicted m/z |

| [M+H]⁺ | 306.06993 |

| [M+Na]⁺ | 328.05187 |

| [M+NH₄]⁺ | 323.09647 |

| [M+K]⁺ | 344.02581 |

| [M-H]⁻ | 304.05537 |

| [M+HCOO]⁻ | 350.06085 |

| [M+CH₃COO]⁻ | 364.07650 |

Data sourced from PubChem predictions.[1]

NMR Spectroscopy

¹H NMR (Predicted)

| Protons | Chemical Shift (ppm) | Multiplicity |

| C(CH₃)₃ | ~1.46 | s |

| Piperidine H2, H6 (axial) | ~2.70 - 2.90 | m |

| Piperidine H2, H6 (equatorial) | ~4.00 - 4.20 | m |

| Piperidine H3, H5 (axial) | ~1.10 - 1.30 | m |

| Piperidine H3, H5 (equatorial) | ~1.70 - 1.90 | m |

| Piperidine H4 | ~2.90 - 3.10 | m |

| -C(O)CH₂Br | ~4.00 - 4.10 | s |

¹³C NMR (Predicted)

| Carbon | Chemical Shift (ppm) |

| C (CH₃)₃ | ~28.4 |

| -C (CH₃)₃ | ~79.5 |

| Piperidine C2, C6 | ~43.0 |

| Piperidine C3, C5 | ~28.0 |

| Piperidine C4 | ~48.0 |

| -C (O)CH₂Br | ~35.0 |

| -C (O)CH₂Br | ~203.0 |

| -C (O)O- | ~154.7 |

Infrared (IR) Spectroscopy

Experimental IR data is not available. The expected characteristic absorption bands are listed below based on the functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H (alkane) | 2850 - 2960 | Medium-Strong |

| C=O (ketone) | 1710 - 1725 | Strong |

| C=O (carbamate) | 1680 - 1700 | Strong |

| C-N (amine) | 1160 - 1220 | Medium |

| C-Br | 500 - 600 | Medium-Strong |

Experimental Protocols

A detailed experimental protocol for the synthesis of the title compound is not explicitly available. However, a general and reliable method can be adapted from the synthesis of similar α-bromoketones. The following protocol is a representative procedure.

Synthesis of this compound

This synthesis is a two-step process starting from the commercially available N-Boc-piperidine-4-carboxylic acid.

Step 1: Synthesis of tert-butyl 4-(2-diazoacetyl)piperidine-1-carboxylate

-

Acid Chloride Formation: To a solution of N-Boc-piperidine-4-carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Remove the solvent and excess oxalyl chloride under reduced pressure.

-

Reaction with Diazomethane: Dissolve the resulting acid chloride in anhydrous diethyl ether and add it dropwise to a solution of diazomethane in diethyl ether at 0 °C.

-

Stir the reaction mixture at 0 °C for 3 hours and then allow it to warm to room temperature overnight.

-

Quench the reaction carefully with acetic acid.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the diazoketone intermediate.

Step 2: Synthesis of this compound

-

Bromination: Dissolve the diazoketone intermediate from Step 1 in anhydrous diethyl ether.

-

Cool the solution to 0 °C and add a 48% aqueous solution of hydrobromic acid (HBr) (1.1 equivalents) dropwise.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

Dilute the reaction mixture with diethyl ether and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the final product.

Synthetic Workflow Visualization

The following diagram illustrates the logical flow of the synthesis of this compound.

Caption: Synthetic pathway for this compound.

This guide provides a foundational understanding of the spectroscopic characteristics and a viable synthetic approach for this compound. Researchers are advised to perform their own analytical characterization for confirmation.

References

Technical Guide: Physicochemical Properties of Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the molecular weight and related physicochemical properties of tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate, a key reagent in synthetic organic chemistry and drug discovery.

Compound Identification

| Identifier | Value |

| Chemical Name | This compound |

| IUPAC Name | tert-butyl 4-(bromoacetyl)-1-piperidinecarboxylate |

| CAS Number | 301221-79-4[1] |

| Molecular Formula | C₁₂H₂₀BrNO₃[2] |

| Molecular Weight | 306.2 g/mol |

Molecular Weight Determination

The molecular weight of a compound is a fundamental physical property, crucial for stoichiometric calculations in chemical reactions and for the characterization of the substance.

Theoretical Calculation

The molecular weight is calculated from the molecular formula and the atomic weights of the constituent elements. The workflow for this calculation is outlined below.

Caption: Workflow for Calculating Molecular Weight.

Elemental Composition and Calculation

The molecular weight is the sum of the atomic weights of all atoms in the molecule.

Table 1: Elemental Composition of C₁₂H₂₀BrNO₃

| Element | Symbol | Count |

| Carbon | C | 12 |

| Hydrogen | H | 20 |

| Bromine | Br | 1 |

| Nitrogen | N | 1 |

| Oxygen | O | 3 |

Table 2: Atomic Weights of Constituent Elements

| Element | Symbol | Atomic Weight ( g/mol ) |

| Carbon | C | 12.011 |

| Hydrogen | H | 1.008 |

| Bromine | Br | 79.904 |

| Nitrogen | N | 14.007 |

| Oxygen | O | 15.999 |

Calculation:

(12 * 12.011) + (20 * 1.008) + (1 * 79.904) + (1 * 14.007) + (3 * 15.999) = 306.19 g/mol

The calculated molecular weight of 306.19 g/mol is consistent with the reported value of 306.2 g/mol .

Experimental Protocols

The definitive experimental determination of molecular weight is typically achieved through mass spectrometry.

Mass Spectrometry Workflow

Caption: General Workflow for Mass Spectrometry.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., acetonitrile or methanol).

-

Ionization: The sample solution is introduced into the mass spectrometer where it is ionized. Common techniques for this type of molecule include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection and Data Analysis: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The molecular weight is determined by identifying the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺).

Note: Signaling pathways are not applicable to the physicochemical properties of a single chemical compound.

References

Starting materials for Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details the starting materials, experimental protocols, and reaction parameters, presenting quantitative data in structured tables for clear comparison and analysis.

Core Synthetic Pathways

The synthesis of this compound can be primarily achieved through three strategic routes, each commencing from readily available starting materials. The most direct pathway involves the alpha-bromination of the corresponding acetyl derivative. Alternative routes originate from either the carboxyl or cyano-substituted piperidine precursors, offering flexibility in starting material selection.

Diagram of the Core Synthetic Pathway

Caption: Synthetic routes to this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for the key reaction steps in the synthesis of this compound and its immediate precursor.

Table 1: Synthesis of tert-Butyl 4-acetylpiperidine-1-carboxylate

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate | Methylmagnesium bromide | Tetrahydrofuran | -78 to 0 | 1 | 94 |

| 1-Boc-piperidine-4-carboxylic acid | N,O-Dimethylhydroxylamine hydrochloride, Coupling agents | Dichloromethane | 0 to r.t. | 16 | High |

| 4-Cyanopiperidine | Di-tert-butyl dicarbonate | Dichloromethane | r.t. | 2 | High |

| tert-Butyl 4-cyanopiperidine-1-carboxylate | Methylmagnesium bromide | Tetrahydrofuran | 0 to r.t. | - | Moderate |

Table 2: Synthesis of this compound

| Starting Material | Brominating Agent | Solvent | Catalyst/Additive | Temperature (°C) | Reaction Time (h) |

| tert-Butyl 4-acetylpiperidine-1-carboxylate | Copper(II) bromide | Chloroform/Ethyl Acetate | - | Reflux | - |

| tert-Butyl 4-acetylpiperidine-1-carboxylate | Bromine | Methanol | HBr (catalytic) | r.t. | - |

| tert-Butyl 4-acetylpiperidine-1-carboxylate | N-Bromosuccinimide (NBS) | Carbon tetrachloride | AIBN (radical initiator) | Reflux | - |

Experimental Protocols

Route 1: Synthesis of tert-Butyl 4-acetylpiperidine-1-carboxylate from 1-Boc-piperidine-4-carboxylic acid

This route involves the conversion of the carboxylic acid to a Weinreb amide, followed by a Grignard reaction to introduce the acetyl group.

Step 1a: Synthesis of tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (Weinreb Amide)

To a solution of 1-Boc-piperidine-4-carboxylic acid in dichloromethane, N,O-dimethylhydroxylamine hydrochloride and a suitable coupling agent (e.g., HATU or EDC with HOBt) are added at 0 °C. A non-nucleophilic base such as diisopropylethylamine is added, and the reaction mixture is stirred at room temperature for 16 hours. After an aqueous workup, the crude product is purified by column chromatography to yield the Weinreb amide.

Step 1b: Synthesis of tert-Butyl 4-acetylpiperidine-1-carboxylate

The Weinreb amide (1.0 eq) is dissolved in anhydrous tetrahydrofuran and cooled to -78 °C under an inert atmosphere. A solution of methylmagnesium bromide (1.2-1.5 eq) in diethyl ether is added dropwise. The reaction mixture is allowed to warm to 0 °C and stirred for 1 hour. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford tert-butyl 4-acetylpiperidine-1-carboxylate with a typical yield of around 94%.[1]

Route 2: Synthesis of tert-Butyl 4-acetylpiperidine-1-carboxylate from 4-Cyanopiperidine

This pathway begins with the protection of the piperidine nitrogen, followed by the conversion of the cyano group to an acetyl group via a Grignard reaction.

Step 2a: Synthesis of tert-Butyl 4-cyanopiperidine-1-carboxylate

To a solution of 4-cyanopiperidine in a suitable solvent such as dichloromethane, di-tert-butyl dicarbonate (1.0-1.1 eq) is added. The reaction is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the crude product can often be used in the next step without further purification.

Step 2b: Synthesis of tert-Butyl 4-acetylpiperidine-1-carboxylate

tert-Butyl 4-cyanopiperidine-1-carboxylate is dissolved in an anhydrous ethereal solvent like diethyl ether or THF and cooled to 0 °C. A solution of methylmagnesium bromide (2.0-2.5 eq) is added dropwise. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is then carefully quenched with an acidic aqueous solution (e.g., 1 M HCl) and stirred to hydrolyze the intermediate imine. The aqueous layer is basified and extracted with an organic solvent. The combined organic extracts are dried and concentrated to give the crude product, which is then purified by chromatography.

Final Step: Synthesis of this compound

The final step involves the alpha-bromination of the acetyl group of tert-butyl 4-acetylpiperidine-1-carboxylate.

Protocol: Bromination using Copper(II) Bromide

A mixture of tert-butyl 4-acetylpiperidine-1-carboxylate (1.0 eq) and copper(II) bromide (2.2 eq) in a solvent mixture of chloroform and ethyl acetate (1:1) is heated at reflux. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the copper salts. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield this compound.

Logical Workflow for Synthesis

Caption: General workflow for the synthesis of the target compound.

References

Commercial Availability and Synthetic Guide of Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate: A Key Building Block for Covalent Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate is a key bifunctional building block widely utilized in medicinal chemistry and drug discovery. Its structure incorporates a piperidine scaffold, common in many approved drugs, a Boc-protecting group for controlled synthetic manipulations, and a bromoacetyl moiety, which acts as a reactive electrophile for forming covalent bonds with nucleophilic residues in target proteins. This technical guide provides a comprehensive overview of its commercial availability, a detailed synthetic protocol, and its application in the development of covalent inhibitors, particularly targeting Bruton's tyrosine kinase (BTK) within the B-cell receptor signaling pathway.

Commercial Availability

This compound (CAS No: 301221-79-4) is readily available from a variety of chemical suppliers. The purity and available quantities vary among vendors, allowing for selection based on research needs, from small-scale laboratory synthesis to larger-scale drug development campaigns. A summary of representative suppliers is provided in the table below.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | ≥95% | 1g, 5g, 10g |

| TCI Chemicals | >95.0% | 1g, 5g |

| Nanjing Bike Biotechnology | 95% | 1g, 5g, 10g |

| Ambeed | - | - |

| Chemenu | For R&D use | - |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C12H20BrNO3 |

| Molecular Weight | 306.20 g/mol |

| Appearance | Solid |

| Storage Temperature | Room Temperature |

Synthesis of this compound

While direct synthesis protocols for this compound are not extensively detailed in publicly available literature, a reliable route can be adapted from the synthesis of similar α-haloketones. The following is a detailed experimental protocol based on the bromination of an N-Boc protected acetylpiperidine precursor.

Experimental Protocol: Synthesis via Bromination of N-Boc-4-acetylpiperidine

This two-step procedure involves the preparation of the N-Boc-4-acetylpiperidine precursor followed by its α-bromination.

Step 1: Synthesis of Tert-butyl 4-acetylpiperidine-1-carboxylate

A preparation method for 1-N-BOC-4-acetyl piperidine involves the degradation of a precursor compound under the action of acid and water[1].

Step 2: α-Bromination of Tert-butyl 4-acetylpiperidine-1-carboxylate

The α-bromination of ketones is a well-established reaction in organic synthesis. The reaction mechanism involves the formation of an enol or enolate, which then reacts with a bromine source[2].

-

Materials:

-

Tert-butyl 4-acetylpiperidine-1-carboxylate

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Acetic acid or another suitable solvent

-

A catalytic amount of acid (e.g., HBr) if using Br₂

-

-

Procedure:

-

Dissolve Tert-butyl 4-acetylpiperidine-1-carboxylate in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Slowly add a solution of bromine in acetic acid dropwise to the stirred solution at room temperature. The reaction is typically monitored by the disappearance of the bromine color. Alternatively, N-bromosuccinimide can be used as the bromine source, often with a radical initiator like AIBN in a solvent like carbon tetrachloride, under reflux.

-

After the addition is complete, continue stirring at room temperature for an additional 1-2 hours or until TLC analysis indicates the complete consumption of the starting material.

-

Quench the reaction by pouring the mixture into a cold aqueous solution of sodium thiosulfate to destroy any excess bromine.

-

Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

-

Application in Covalent Inhibitor Design: Targeting Bruton's Tyrosine Kinase (BTK)

The bromoacetyl group of this compound is a moderately reactive electrophile that can form a stable covalent bond with nucleophilic amino acid residues, most notably the thiol group of cysteine. This property makes it a valuable warhead for the design of targeted covalent inhibitors (TCIs). One prominent target for such inhibitors is Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway. Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases[3][4].

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the role of BTK in the B-cell receptor signaling pathway and the mechanism of its covalent inhibition.

Caption: BTK Signaling Pathway and Covalent Inhibition.

Experimental Workflow for Covalent Inhibitor Screening

The development of covalent inhibitors targeting BTK involves a multi-step screening process to identify and characterize potent and selective compounds. The following diagram outlines a typical experimental workflow.

Caption: Experimental Workflow for Covalent Inhibitor Screening.

Conclusion

This compound is a commercially accessible and synthetically versatile building block that plays a crucial role in the design and development of targeted covalent inhibitors. Its application in targeting kinases like BTK highlights its importance in modern drug discovery. The provided synthetic and experimental workflow guides offer a framework for researchers to utilize this valuable compound in their efforts to develop novel therapeutics.

References

- 1. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]

- 2. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, and chemical context of tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate. This compound is a key intermediate in the synthesis of various biologically active molecules, including PROTACs (Proteolysis Targeting Chimeras) and kinase inhibitors.

Chemical and Physical Properties

This compound is a solid at room temperature. Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 301221-79-4 |

| Molecular Formula | C₁₂H₂₀BrNO₃ |

| Molecular Weight | 306.2 g/mol |

| Physical Form | Solid |

| Purity | Typically ≥97% |

| Storage Temperature | Room Temperature or 4°C |

| Boiling Point | 368°C at 760 mmHg |

| Flash Point | 176°C |

| InChI Key | HYRSGTXIVIMOOX-UHFFFAOYSA-N |

Safety and Handling

2.1. GHS Hazard Classification

This compound is considered hazardous. The following table summarizes its GHS hazard statements.

| Hazard Code | Hazard Statement |

| H302 | Harmful if swallowed |

| H314 / H315 | Causes severe skin burns and eye damage / Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

2.2. Precautionary Measures and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

| Precautionary Code | Precautionary Statement |

| P260 / P261 | Do not breathe dust/fume/gas/mist/vapors/spray |

| P264 | Wash hands thoroughly after handling |

| P270 | Do not eat, drink or smoke when using this product |

| P271 | Use only outdoors or in a well-ventilated area |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection |

| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

| P362+P364 | Take off contaminated clothing and wash it before reuse |

| P405 | Store locked up |

| P501 | Dispose of contents/container in accordance with local regulations |

2.3. First Aid Measures

-

If Inhaled: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.

-

In case of skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.

-

In case of eye contact: Rinse with pure water for at least 15 minutes. Consult a doctor.

-

If swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

2.4. Storage and Disposal

Store the container tightly closed in a dry, cool, and well-ventilated place. Avoid formation of dust and aerosols. Dispose of the chemical in suitable and closed containers, in accordance with appropriate local laws and regulations.

Experimental Protocols

3.1. Proposed Synthesis of this compound

This synthesis involves the bromination of the corresponding acetylpiperidine precursor.

Materials:

-

tert-Butyl 4-acetylpiperidine-1-carboxylate

-

N-Bromosuccinimide (NBS)

-

p-Toluenesulfonic acid (catalytic amount)

-

Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

In a round-bottom flask, dissolve tert-butyl 4-acetylpiperidine-1-carboxylate in the anhydrous solvent.

-

Add a catalytic amount of p-toluenesulfonic acid to the solution.

-

Slowly add N-Bromosuccinimide (NBS) to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with the organic solvent used for the reaction.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Collect the fractions containing the desired product and evaporate the solvent to yield this compound.

3.2. General Reactivity

The bromoacetyl group is a reactive electrophile, making this compound a useful building block for introducing the piperidine moiety into larger molecules through nucleophilic substitution reactions. The bromine atom is a good leaving group and will readily react with various nucleophiles such as amines, thiols, and alcohols.

Role in Drug Development and Signaling Pathways

This compound is not known to be a direct modulator of signaling pathways. Instead, its significance lies in its role as a versatile linker and building block in the synthesis of molecules that do target specific pathways.

4.1. Application in PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of target proteins. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them.[] The piperidine moiety, introduced via intermediates like this compound, can be a crucial component of the linker.[2][3][4] The rigidity and chemical properties of the piperidine ring can influence the overall conformation of the PROTAC, which is critical for the formation of a stable ternary complex between the target protein and the E3 ligase, ultimately leading to the ubiquitination and degradation of the target protein.[][2][4]

Caption: General mechanism of action for a PROTAC molecule.

4.2. Intermediate for Kinase Inhibitors

This compound is a key intermediate in the synthesis of potent kinase inhibitors like Ibrutinib and CDK9 inhibitors.[5]

Ibrutinib and the BTK Signaling Pathway: Ibrutinib is an inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[6][7] This pathway is often dysregulated in B-cell malignancies, leading to uncontrolled cell proliferation and survival.[6] Ibrutinib covalently binds to a cysteine residue in the active site of BTK, irreversibly inhibiting its kinase activity.[6] This blocks downstream signaling, leading to reduced B-cell proliferation and increased apoptosis.[6][8]

Caption: Simplified Ibrutinib mechanism of action on the BTK pathway.

CDK9 and Transcriptional Regulation: Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription elongation.[9][10] It is part of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates RNA polymerase II and other factors to promote the synthesis of mRNA.[9][10] In many cancers, there is an over-reliance on the continuous production of short-lived transcripts that are crucial for cell survival, making CDK9 an attractive therapeutic target.[9] CDK9 inhibitors block the kinase activity of CDK9, leading to a decrease in the transcription of these essential genes and inducing apoptosis in cancer cells.[10]

Caption: Role of CDK9 in transcription and its inhibition.

Conclusion

This compound is a valuable chemical intermediate with significant applications in the development of targeted therapeutics. Its safe handling requires strict adherence to established safety protocols due to its hazardous properties. Understanding its reactivity and its role as a structural component in complex molecules like PROTACs and kinase inhibitors is essential for its effective use in research and drug discovery.

References

- 2. benchchem.com [benchchem.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. targetedonc.com [targetedonc.com]

- 6. What is the mechanism of Ibrutinib? [synapse.patsnap.com]

- 7. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]

- 9. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What are CDK9 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

Reactivity of the bromoacetyl group in Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate

An In-depth Technical Guide on the Reactivity of the Bromoacetyl Group in Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract: this compound is a versatile synthetic intermediate widely utilized in medicinal chemistry and drug development. Its strategic importance stems from the bromoacetyl group, which serves as a highly reactive electrophilic handle for conjugation and molecular elaboration. This guide provides a comprehensive overview of the synthesis, chemical properties, and reactivity of this compound. It details key chemical transformations, particularly nucleophilic substitution reactions, and its application in the synthesis of complex molecules and covalent inhibitors. Detailed experimental protocols and structured data are provided to support practical application in a research and development setting.

Introduction

This compound, with the CAS Number 301221-79-4, is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a reactive bromoacetyl moiety at the 4-position.[1] The bromoacetyl group is a potent alkylating agent, making the molecule an excellent building block for introducing the substituted piperidine core into larger, more complex structures. The Boc group provides stability and ensures solubility in common organic solvents while allowing for straightforward deprotection under acidic conditions when required. The primary reactivity of this compound is centered on the electrophilic carbon of the bromoacetyl group, which readily undergoes nucleophilic substitution reactions. This predictable reactivity makes it a valuable tool for constructing carbon-heteroatom bonds, particularly with nitrogen, sulfur, and oxygen nucleophiles.

Core Reactivity and Chemical Properties

The reactivity of this compound is dominated by the bromoacetyl functional group. The presence of the electron-withdrawing carbonyl group adjacent to the carbon bearing the bromine atom makes this carbon highly electrophilic and susceptible to attack by nucleophiles. This arrangement facilitates classic S(_N)2 (nucleophilic bimolecular substitution) reactions, where a nucleophile displaces the bromide ion, which is an excellent leaving group.

The key reactions involving the bromoacetyl group include:

-

Nucleophilic Substitution : The bromine atom can be readily displaced by a wide range of nucleophiles, including amines, thiols, and alkoxides.[2]

-

Reduction : The carbonyl group can be reduced to a hydroxyl group using standard reducing agents like sodium borohydride.[2]

-

Covalent Bond Formation : It serves as an electrophilic "warhead" in the design of covalent inhibitors, which form permanent bonds with their biological targets.[3][4]

Quantitative and Physical Data

The following table summarizes the key physical and chemical properties of the title compound.

| Property | Value | Reference(s) |

| CAS Number | 301221-79-4 | [1] |

| Molecular Formula | C₁₂H₂₀BrNO₃ | [5][6] |

| IUPAC Name | This compound | |

| Synonyms | 1-Boc-4-(2-bromoacetyl)piperidine | |

| Purity | Typically ≥95-97% | [1] |

| Physical Form | Solid | |

| Storage Temperature | Room Temperature |

Key Reactions and Applications in Drug Development

The bromoacetyl moiety is a versatile functional group for chemical elaboration. Its reactivity has been harnessed in numerous applications, particularly in the synthesis of biologically active molecules.

Nucleophilic Substitution Reactions

The most common application of this reagent involves its reaction with nucleophiles to form stable covalent bonds.

-

Reaction with Amines : Primary and secondary amines readily attack the α-carbonyl carbon to displace the bromide, forming α-amino ketones. This reaction is fundamental for linking the piperidine scaffold to other nitrogen-containing fragments in the synthesis of drug candidates.

-

Reaction with Thiols : The bromoacetyl group exhibits high reactivity and chemoselectivity towards thiol groups (e.g., from cysteine residues).[7] This reaction is significantly faster at controlled pH compared to reactions with other nucleophiles like amines.[7] This selective reactivity is exploited in bioconjugation and in the design of covalent inhibitors that target cysteine residues in proteins.[3][7][8] The reaction forms a stable thioether linkage.[8]

-

Reaction with Alcohols and Carboxylates : Alkoxides and carboxylates can also serve as nucleophiles to form ethers and esters, respectively, further expanding the synthetic utility of the compound.

Caption: General pathway for nucleophilic substitution.

Application in Covalent Inhibitors

Covalent inhibitors are small molecules that form a permanent covalent bond with their protein target, leading to irreversible inhibition.[4][9] The bromoacetyl group is a well-established electrophilic "warhead" used in this context.[3] It is designed to react with nucleophilic amino acid residues, most commonly cysteine, within the active site of a target enzyme.[3][4] For instance, molecules containing a bromoacetyl group can be used to target kinases like Bruton's tyrosine kinase (BTK), which has a cysteine residue (Cys-481) in its active site.[9] The irreversible nature of this interaction can offer advantages such as prolonged duration of action and high potency.[4]

Caption: Logical workflow of covalent inhibition.

Experimental Protocols

The following sections provide generalized protocols for the synthesis of a key precursor and for a typical nucleophilic substitution reaction.

Synthesis of a Precursor: Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate (17)

This protocol describes the bromination of N-Boc-4-piperidone, a common starting material.[10]

Materials:

-

1-Boc-piperidin-4-one (10 g, 50 mmol)

-

Anhydrous Tetrahydrofuran (THF, 30 mL)

-

Anhydrous Diethyl ether (Et₂O, 30 mL)

-

Aluminum chloride (AlCl₃, 0.67 g, 5.0 mmol)

-

Bromine (Br₂, 2.6 mL, 50 mmol)

-

Sodium sulfate (Na₂SO₄)

-

Petroleum ether and Ethyl acetate (for chromatography)

Procedure:

-

Dissolve 1-Boc-piperidin-4-one in a mixture of THF and Et₂O in a round-bottom flask.

-

Add AlCl₃ to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add bromine dropwise over a period of 30 minutes while stirring.

-

Continue stirring the solution at 0 °C for 18 hours.

-

Filter the resulting solid and wash it with Et₂O.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography (petroleum ether/EtOAc gradient) to yield the product as a colorless solid.[10]

General Protocol for Nucleophilic Substitution with an Amine

This protocol outlines a typical procedure for the alkylation of a primary or secondary amine with this compound.

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.1 eq)

-

Apolar aprotic solvent (e.g., Dichloromethane (DCM) or Acetonitrile (ACN))

-

A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA), 1.5 eq)

-

Saturated sodium bicarbonate solution

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Add the amine to the solution, followed by the base (DIPEA or TEA).

-

Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-12 hours.

-

Upon completion, dilute the reaction mixture with the solvent and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product via flash column chromatography to obtain the desired α-amino ketone derivative.

Caption: Experimental workflow for nucleophilic substitution.

Conclusion

This compound is a high-value building block in modern organic synthesis and drug discovery. The bromoacetyl group provides a reliable and chemoselective site for nucleophilic attack, enabling the straightforward conjugation of the Boc-piperidine scaffold to a diverse range of molecular fragments. Its role as an electrophilic warhead in the development of targeted covalent inhibitors highlights its significance in addressing challenging biological targets. The protocols and data presented in this guide serve as a technical resource for chemists to effectively utilize this versatile reagent in their research endeavors.

References

- 1. This compound | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd [bicbiotech.com]

- 2. Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate | 112257-12-2 | Benchchem [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Covalent inhibitor drug discovery | Domainex [domainex.co.uk]

- 5. This compound – Biotuva Life Sciences [biotuva.com]

- 6. PubChemLite - this compound (C12H20BrNO3) [pubchemlite.lcsb.uni.lu]

- 7. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WO1992022318A1 - Amino acid derivative and bromoacetyl modified peptides - Google Patents [patents.google.com]

- 9. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Strategic Role of the Boc Protecting Group in the Synthesis and Application of Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyloxycarbonyl (Boc) protecting group plays a pivotal role in the chemistry of tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate, a versatile building block in modern medicinal chemistry. This technical guide provides an in-depth analysis of the Boc group's function in modulating the reactivity and enabling the strategic synthesis of this key intermediate. Detailed experimental protocols, quantitative data, and illustrations of its application in the synthesis of kinase inhibitors are presented to offer a comprehensive resource for researchers in drug discovery and development.

Introduction: The Significance of the Boc Protecting Group

In the multi-step synthesis of complex pharmaceutical agents, the selective protection and deprotection of reactive functional groups is a cornerstone of success. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines due to its robustness under various conditions and its facile removal under acidic conditions.[1] In the context of this compound, the Boc group is instrumental for several key reasons:

-

Masking the Nucleophilicity of the Piperidine Nitrogen: The piperidine nitrogen is a nucleophilic and basic center. The Boc group effectively "masks" this reactivity, preventing it from interfering with reactions at other positions of the molecule, such as the bromoacetyl moiety.[2][3] This allows for selective transformations on the side chain.

-

Enhancing Solubility: The bulky and lipophilic tert-butyl group of the Boc moiety often enhances the solubility of the piperidine derivative in common organic solvents used in synthesis.

-

Directing Reactivity: By protecting the piperidine nitrogen, the Boc group allows for the bromoacetyl group to be the primary site of nucleophilic attack, making the molecule a valuable electrophilic building block.

-

Facilitating Purification: The presence of the Boc group increases the molecular weight and often imparts crystallinity, which can simplify the purification of intermediates by chromatography or recrystallization.

Synthesis of this compound

The synthesis of the title compound can be achieved through a multi-step sequence starting from readily available materials. A plausible and commonly employed synthetic strategy involves the protection of a piperidine derivative, followed by functional group manipulations to introduce the bromoacetyl side chain.

Synthetic Pathway

A logical synthetic route commences with the Boc protection of 4-piperidone, followed by the introduction of the acetyl group and subsequent bromination.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following protocols are based on established procedures for analogous transformations.

Step 1: Synthesis of Tert-butyl 4-oxopiperidine-1-carboxylate

This initial step involves the protection of the piperidine nitrogen.

-

Methodology: To a solution of 4-piperidone monohydrate hydrochloride (1 equivalent) in a mixture of water and a suitable organic solvent (e.g., THF, dioxane), a base such as sodium bicarbonate or triethylamine (2-3 equivalents) is added. Di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 equivalents) is then added portion-wise. The reaction is stirred at room temperature until completion, typically monitored by TLC. The product is then extracted with an organic solvent, washed, dried, and concentrated to yield the Boc-protected ketone.[4]

Step 2: Synthesis of Tert-butyl 4-acetylpiperidine-1-carboxylate

This step introduces the acetyl group at the 4-position. One common method is the degradation of an intermediate derived from a Meldrum's acid derivative.

-

Methodology: 1-N-Boc-piperidine-4-carboxylic acid is reacted with isopropylidene malonate in the presence of EDCI and DMAP to form an intermediate. This intermediate is then subjected to a degradation reaction in the presence of an acid (e.g., acetic acid) and water at elevated temperatures (60-90 °C) to yield tert-butyl 4-acetylpiperidine-1-carboxylate.[5]

Step 3: Synthesis of this compound

The final step is the bromination of the acetyl group.

-

Methodology: Tert-butyl 4-acetylpiperidine-1-carboxylate (1 equivalent) is dissolved in a suitable solvent such as dichloromethane or diethyl ether. A brominating agent, such as bromine (Br₂) or N-bromosuccinimide (NBS), is added slowly at a controlled temperature (e.g., 0 °C). The reaction is monitored by TLC, and upon completion, it is quenched, washed with a reducing agent solution (e.g., sodium thiosulfate) to remove excess bromine, and then with brine. The organic layer is dried and concentrated to afford the final product, which may be purified by column chromatography.[4]

Quantitative Data

The following table summarizes typical yields and purity for the key synthetic steps, compiled from analogous reactions reported in the literature.

| Step | Starting Material | Key Reagents | Typical Yield (%) | Typical Purity (%) |

| 1. Boc Protection | 4-Piperidone monohydrate hydrochloride | (Boc)₂O, NaHCO₃ | 85-95 | >95 |

| 2. Acetyl Group Introduction | 1-N-Boc-piperidine-4-carboxylic acid | Isopropylidene malonate, EDCI, DMAP, H₂O/Acid | 90-95 | >95 |

| 3. Bromination | Tert-butyl 4-acetylpiperidine-1-carboxylate | Br₂ or NBS | 70-85 | >97 |

Role in Drug Development: Synthesis of Janus Kinase (JAK) Inhibitors

This compound is a valuable building block in the synthesis of various biologically active molecules, including Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a critical pathway in immunity, and its dysregulation is implicated in various autoimmune diseases and cancers.[3][6] JAK inhibitors are a class of drugs that target these kinases.

The bromoacetyl group of the title compound serves as a reactive electrophile that can be used to link the Boc-protected piperidine moiety to a nucleophilic core structure of a potential drug candidate.

JAK-STAT Signaling Pathway

Caption: Simplified JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Experimental Workflow for Kinase Inhibitor Synthesis and Screening

The synthesis of a potential JAK inhibitor using this compound would typically be followed by a screening cascade to evaluate its efficacy.

Caption: Experimental workflow from building block to preclinical evaluation of a kinase inhibitor.

A typical synthesis involves the reaction of the bromoacetylpiperidine derivative with a nucleophilic heterocyclic core, for example, an aminothiazole. Following the coupling reaction, the Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent) to yield the final inhibitor.[7] This inhibitor is then subjected to a series of assays to determine its potency and selectivity.[8][9]

Conclusion

The Boc protecting group is indispensable in the chemistry of this compound. It effectively masks the reactivity of the piperidine nitrogen, thereby enabling the selective functionalization of the bromoacetyl side chain. This strategic use of the Boc group has established the title compound as a valuable and versatile building block for the synthesis of complex drug candidates, particularly in the development of targeted therapies such as JAK inhibitors. The methodologies and workflows presented in this guide underscore the importance of protecting group chemistry in advancing modern drug discovery.

References

- 1. CN105566368A - Synthesis method of N-substituted piperidine-4-borate - Google Patents [patents.google.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine - Google Patents [patents.google.com]

- 6. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reactionbiology.com [reactionbiology.com]

- 9. reactionbiology.com [reactionbiology.com]

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis Using Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to selectively eliminate target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC molecule is composed of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical component, influencing the PROTAC's efficacy, solubility, and pharmacokinetic properties.

Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate is a versatile building block for the synthesis of PROTACs. The piperidine ring introduces a degree of rigidity to the linker, which can be advantageous for pre-organizing the PROTAC into a conformation favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1][2] The bromoacetyl group provides a reactive handle for conjugation with nucleophilic residues, such as amines or thiols, present on the POI ligand or the E3 ligase ligand. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for orthogonal synthesis strategies and can be removed under acidic conditions for further functionalization if required.

These application notes provide a comprehensive guide to the synthesis of PROTACs using this compound, including detailed experimental protocols, data presentation, and visualizations of the synthetic workflow and mechanism of action.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using this compound typically involves a two-step sequential conjugation strategy. The order of attachment of the POI ligand and the E3 ligase ligand can be varied depending on the specific chemistry and stability of the ligands. A general workflow is outlined below:

Caption: General workflow for PROTAC synthesis.

Experimental Protocols

Protocol 1: Conjugation of this compound to an Amine-Containing Ligand

This protocol describes the reaction of the bromoacetyl group of the linker with a primary or secondary amine on either the POI ligand or the E3 ligase ligand.

Materials:

-

This compound

-

Amine-containing ligand (POI or E3 ligase ligand)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

DIPEA (N,N-Diisopropylethylamine)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the amine-containing ligand (1.0 eq) in anhydrous DMF (0.1 M).

-

Add DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

-

Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the Boc-Linker-Ligand conjugate.

Protocol 2: Conjugation of this compound to a Thiol-Containing Ligand

This protocol details the reaction of the bromoacetyl group with a thiol-containing ligand, which is often more selective than reaction with amines. The reaction is typically performed at a slightly acidic to neutral pH to favor the more nucleophilic thiolate anion.[3][4]

Materials:

-

This compound

-

Thiol-containing ligand (POI or E3 ligase ligand)

-

Anhydrous DMF or a mixture of DMF and aqueous buffer (e.g., phosphate buffer, pH 7.0)

-

DIPEA or another suitable base

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the thiol-containing ligand (1.0 eq) in the chosen solvent system (e.g., DMF/phosphate buffer pH 7.0).

-

Add a mild base such as DIPEA (1.5 eq) to facilitate the formation of the thiolate.

-

Add a solution of this compound (1.1 eq) in DMF to the reaction mixture.

-

Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Boc Deprotection and Final PROTAC Assembly

This protocol describes the removal of the Boc protecting group from the piperidine linker, followed by coupling to the second ligand (which typically possesses a carboxylic acid).

Materials:

-

Boc-Linker-Ligand 1 conjugate (from Protocol 1 or 2)

-

Trifluoroacetic acid (TFA)

-